molecular formula C9H16N2O B6203938 2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1862780-74-2

2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6203938
CAS No.: 1862780-74-2
M. Wt: 168.2
InChI Key:
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Description

2-azaspiro[3.5]nonane-2-carboxamide is a versatile small molecule scaffold with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . This compound features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The spirocyclic framework is known for its rigidity and unique three-dimensional shape, making it an interesting target for synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.5]nonane-2-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.5]nonane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .

Mechanism of Action

The mechanism of action of 2-azaspiro[3.5]nonane-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-azaspiro[3.3]heptane-2-carboxamide
  • 2-azaspiro[4.5]decane-2-carboxamide
  • 1-oxa-6-azaspiro[4.4]nonane

Uniqueness

2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties compared to other spirocyclic compounds. The rigidity and three-dimensional shape of the spirocyclic core can enhance the compound’s stability and reactivity, making it a valuable scaffold for various applications in chemistry, biology, and medicine .

Properties

CAS No.

1862780-74-2

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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